![molecular formula C25H32ClN3S B14160267 n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine CAS No. 5431-08-3](/img/structure/B14160267.png)
n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core substituted with a benzylsulfanyl group and a chloro group, along with a diethylpentane-1,4-diamine side chain. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 7-chloroquinoline with benzyl mercaptan under basic conditions to introduce the benzylsulfanyl group. This is followed by the alkylation of the resulting intermediate with diethylpentane-1,4-diamine. The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Mefloquine: A quinoline derivative used for malaria treatment.
Uniqueness
N4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-N1,N1-diethylpentane-1,4-diamine is unique due to its benzylsulfanyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to molecular targets and increases its efficacy as an antimicrobial agent .
Eigenschaften
CAS-Nummer |
5431-08-3 |
|---|---|
Molekularformel |
C25H32ClN3S |
Molekulargewicht |
442.1 g/mol |
IUPAC-Name |
4-N-(6-benzylsulfanyl-7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H32ClN3S/c1-4-29(5-2)15-9-10-19(3)28-23-13-14-27-24-17-22(26)25(16-21(23)24)30-18-20-11-7-6-8-12-20/h6-8,11-14,16-17,19H,4-5,9-10,15,18H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
CPNZFAYIRSHTEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


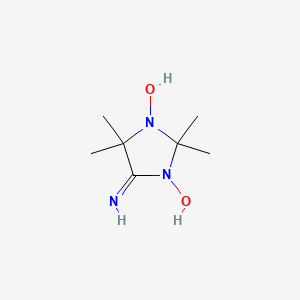
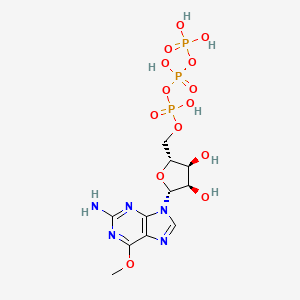
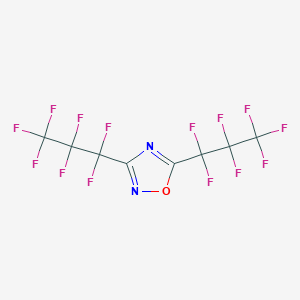
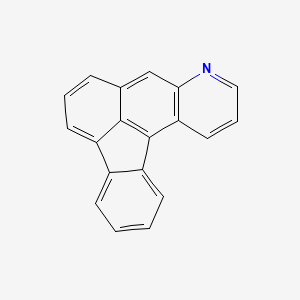
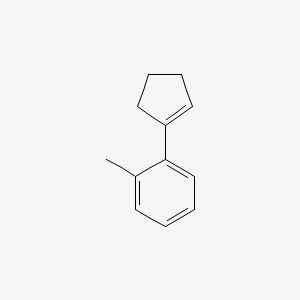
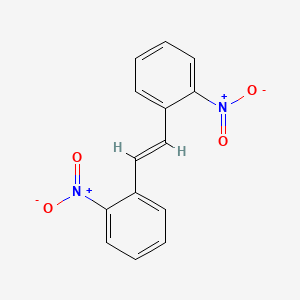
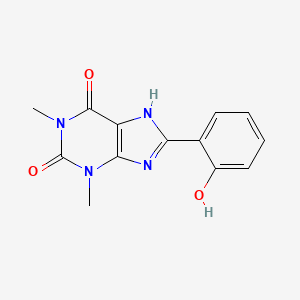
![5-[(5-acetyl-2-propoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B14160215.png)
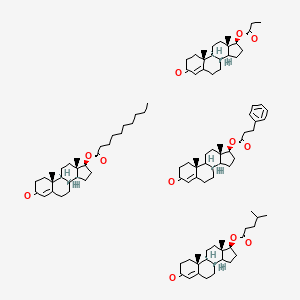
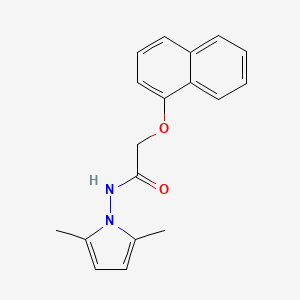
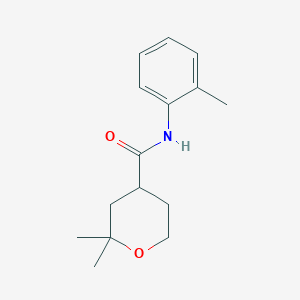
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)

